Reliability Assessment & Statistical Comparison
Specifications & Pricing

Smolecule

Comparison of Mpro Inhibitors: Rupintrivir vs.
AG7404

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rupintrivir

CAS No.: 223537-30-2
Cat. No.: S542073

Get Quote

Biochemical Biochemical
Compound Inhibition ICso Inhibition ICso Antiviral Activity = Key Structural &
(SARS-CoV-2 (SARS-CoV-1 (Cell-Based) Experimental Findings
Mpro) Mpro)
Rupintrivir 101 uM [1] [2] 66 uM [1] [2] Higher potency Fits less optimally into the
(AG7088) and Selectivity Mpro active site compared
Index in a human to AG7404; all interacting
cell culture model protein residues are
of SARS-CoV-2 conserved between SARS-
infection [1] [2] CoV-1 and SARS-CoV-2
Mpro [1] [2]
AG7404 47 UM [1] [2] 29 UM [1] [2] Antiviral activity Has a better fit to the

confirmed, but
with a lower
Selectivity Index
than Rupintrivir in
the same model

[1][2]

active site of the target
protease than Rupintrivir, as
confirmed by
crystallographic structures

(1] [2]

Experimental Protocols and Methodologies

© 2026 Smolecule. All rights reserved.

1/4

Tech Support


https://www.smolecule.com/products/s542073?utm_src=pdf-body
https://www.smolecule.com/products/s542073?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/36336176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632241/
https://pubmed.ncbi.nlm.nih.gov/36336176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632241/
https://pubmed.ncbi.nlm.nih.gov/36336176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632241/
https://pubmed.ncbi.nlm.nih.gov/36336176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632241/
https://pubmed.ncbi.nlm.nih.gov/36336176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632241/
https://pubmed.ncbi.nlm.nih.gov/36336176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632241/
https://pubmed.ncbi.nlm.nih.gov/36336176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632241/
https://pubmed.ncbi.nlm.nih.gov/36336176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632241/
https://www.smolecule.com/products/s542073?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

The data in the table above was generated using standard methodologies in drug discovery for evaluating

protease inhibitors [1] [2] [3]:

e Biochemical FRET Assays: This standard method measures inhibitor potency by quantifying the
reduction in protease activity. The Mpro enzyme cleaves a synthetic peptide substrate labeled with a
fluorescent donor and a quencher. Upon cleavage, fluorescence increases. Inhibitors reduce this
fluorescence signal, and the ICso value (the concentration at which 50% of the enzyme activity is
inhibited) is calculated from dose-response curves [1] [2] [3].

e Crystallography: The crystal structures of AG7404 and Rupintrivir in complex with SARS-CoV-2
Mpro were solved. This technigue provides atomic-level resolution of how the inhibitor binds to the
enzyme's active site, revealing key interactions and explaining the structural basis for AG7404's
superior fit and biochemical potency [1] [2].

e Cell-Based Antiviral Assays: These experiments test the inhibitor's ability to protect human cells
from live SARS-CoV-2 infection, typically by measuring the reduction of viral cytopathic effect or
plague formation. The Selectivity Index (Sl) is a critical metric derived from these assays, calculated
as the ratio of the compound's cytotoxic concentration to its effective antiviral concentration. A higher
Sl indicates a safer and more promising drug candidate [1] [2] [4].

The following diagram illustrates the multi-faceted experimental workflow used to characterize these Mpro

inhibitors, from biochemical analysis to cellular validation.
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Mechanism of Action and Research Context

¢ Irreversible Covalent Inhibition: Both Rupintrivir and AG7404 are peptidomimetic inhibitors that
function as irreversible covalent inhibitors. They mimic the P4 to P1' peptide substrate of the
protease and contain an a,B-unsaturated ester at the P1' position. This group acts as a Michael
acceptor, forming a permanent, stable covalent bond with the catalytic cysteine residue (Cys145) in
the Mpro active site, which leads to irreversible enzyme inactivation [1] [2].

e Mpro as a Drug Target: The SARS-CoV-2 Main Protease is a critical enzyme for viral replication. It
processes the viral polyproteins translated from the viral RNA into functional non-structural proteins.
Because its substrate recognition site is highly conserved and has no closely related human
homologs, it is an attractive target for antiviral development [3] [5] [6].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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